2,2-Dimethylcyclopropane-1-carbaldehyde 2,2-Dimethylcyclopropane-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 26119-44-8
VCID: VC7963089
InChI: InChI=1S/C6H10O/c1-6(2)3-5(6)4-7/h4-5H,3H2,1-2H3
SMILES: CC1(CC1C=O)C
Molecular Formula: C6H10O
Molecular Weight: 98.14 g/mol

2,2-Dimethylcyclopropane-1-carbaldehyde

CAS No.: 26119-44-8

Cat. No.: VC7963089

Molecular Formula: C6H10O

Molecular Weight: 98.14 g/mol

* For research use only. Not for human or veterinary use.

2,2-Dimethylcyclopropane-1-carbaldehyde - 26119-44-8

Specification

CAS No. 26119-44-8
Molecular Formula C6H10O
Molecular Weight 98.14 g/mol
IUPAC Name 2,2-dimethylcyclopropane-1-carbaldehyde
Standard InChI InChI=1S/C6H10O/c1-6(2)3-5(6)4-7/h4-5H,3H2,1-2H3
Standard InChI Key PQTDYOQEPYGGHF-UHFFFAOYSA-N
SMILES CC1(CC1C=O)C
Canonical SMILES CC1(CC1C=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cyclopropane ring with two methyl groups at the 2-position and an aldehyde group at the 1-position (Fig. 1). The cyclopropane ring’s inherent angle strain (60° bond angles) contributes to heightened reactivity, while the methyl groups introduce steric hindrance, influencing regioselectivity in reactions. The aldehyde functional group (CHO-\text{CHO}) enables nucleophilic additions and redox transformations.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC6H10O\text{C}_6\text{H}_{10}\text{O}
Molecular Weight98.14 g/mol
IUPAC Name2,2-Dimethylcyclopropane-1-carbaldehyde
CAS Number26119-44-8
SMILESCC1(CC1C=O)C
Boiling PointNot Well-Documented
SolubilityLow in Water, Soluble in Organic Solvents

The aldehyde’s electron-withdrawing nature polarizes the cyclopropane ring, facilitating ring-opening reactions under nucleophilic or acidic conditions .

Synthesis and Production Methods

Laboratory-Scale Synthesis

  • Cyclopropanation via Carbene Insertion: A common route involves reacting alkenes with carbenes (e.g., dichlorocarbene generated from chloroform and a strong base). For example, treating 2-methylpropene with dichlorocarbene yields 2,2-dimethylcyclopropane derivatives, which are subsequently oxidized to the aldehyde.

  • Simmons-Smith Reaction: Employing a zinc-copper couple and diiodomethane to cyclopropanate allylic aldehydes. This method offers stereocontrol but requires stringent conditions.

Industrial Production

Industrial processes optimize yield and scalability using continuous-flow reactors and catalytic systems. Palladium or rhodium catalysts enhance selectivity during formylation steps, reducing byproduct formation. Purification via fractional distillation or chromatography ensures high-purity product for specialty chemical applications.

Chemical Reactivity and Reaction Pathways

Aldehyde-Specific Reactions

  • Oxidation: The aldehyde group oxidizes to 2,2-dimethylcyclopropane-1-carboxylic acid using agents like KMnO4\text{KMnO}_4 or CrO3\text{CrO}_3 .

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) reduces the aldehyde to 2,2-dimethylcyclopropane-1-methanol.

  • Nucleophilic Addition: Reactions with amines or Grignard reagents form secondary alcohols or imines.

Cyclopropane Ring Reactions

  • Ring-Opening: Nucleophiles (e.g., OH\text{OH}^-) attack the strained ring, leading to open-chain products. For instance, acid-catalyzed hydrolysis yields 3-methylbut-2-enal.

  • Electrophilic Substitution: Limited due to ring strain, but halogenation under radical conditions introduces halogens at the methyl groups.

Table 2: Major Reaction Pathways and Products

Reaction TypeReagents/ConditionsProduct
OxidationKMnO4\text{KMnO}_4, H2O\text{H}_2\text{O}2,2-Dimethylcyclopropane-1-carboxylic acid
ReductionNaBH4\text{NaBH}_4, EtOH\text{EtOH}2,2-Dimethylcyclopropane-1-methanol
Nucleophilic AdditionNH3\text{NH}_3, H2O\text{H}_2\text{O}2,2-Dimethylcyclopropane-1-carbaldehyde imine

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor for cyclopropane-containing drugs. For example, its oxidation product, 2,2-dimethylcyclopropane-1-carboxylic acid, is a metabolite detected in human blood and linked to pesticide exposure .

Agrochemical Synthesis

Pyrethroid insecticides, such as those derived from (1S,3R)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, utilize this aldehyde as a key intermediate. The (+)-cis isomer exhibits enhanced insecticidal activity due to stereospecific interactions with target enzymes .

Material Science

The strained cyclopropane ring contributes to polymers with unique thermal and mechanical properties. Copolymerization with acrylates yields materials with high glass transition temperatures.

Biological Significance and Metabolite Studies

Exposome Relevance

Metabolites like (1S,3R)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid are part of the human exposome, reflecting environmental pesticide exposure . Urinary metabolite profiling enables biomonitoring of agricultural workers.

Enzymatic Interactions

Preliminary studies suggest cytochrome P450 enzymes oxidize the aldehyde to its carboxylic acid form, which accumulates in adipose tissues due to lipophilicity.

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparison

CompoundFunctional GroupKey Applications
2,2-Dimethylcyclopropane-1-carbaldehydeAldehydeSynthetic intermediate, agrochemicals
2,2-Dimethylcyclopropane-1-carboxylic acidCarboxylic acidMetabolite, insecticide synthesis
Cyclopropane-1-carbaldehydeAldehydeLess reactive due to lack of methyl groups

The methyl groups in 2,2-dimethylcyclopropane-1-carbaldehyde enhance steric stabilization, reducing side reactions compared to non-methylated analogs.

Future Research Directions

  • Green Synthesis: Developing catalytic systems using renewable feedstocks.

  • Biological Monitoring: Expanding metabolite databases to track environmental exposure.

  • Drug Discovery: Exploiting cyclopropane’s bioisosteric properties in medicinal chemistry.

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